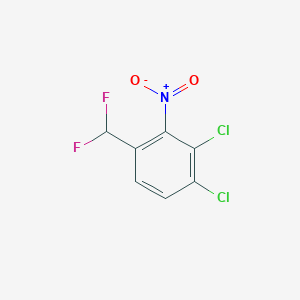

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene

Description

Properties

IUPAC Name |

1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-4-2-1-3(7(10)11)6(5(4)9)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZGLCSXIFAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901232506 | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806356-65-9 | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806356-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-(difluoromethyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901232506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1,2-Dichlorobenzene in Sulfuric Acid Medium

Methodology Overview:

The foundational step involves dissolving 1,2-dichlorobenzene in sulfuric acid, followed by nitration with nitric acid. The process is optimized by controlling the sulfuric acid concentration to favor the formation and crystallization of the para-nitro isomer (1,2-dichloro-4-nitrobenzene) while minimizing ortho isomer formation.

- A process described in a patent emphasizes dissolving 1,2-dichlorobenzene in sulfuric acid at a concentration between 65% and 90% by weight, which is critical for selective crystallization of the para-nitro isomer during nitration (patent US3480681A).

- The nitration is conducted at low temperatures (15–25°C) to control reaction kinetics and regioselectivity, with nitric acid typically at 35–40% concentration.

- The nitration reaction produces a mixture of mono-nitro derivatives, which are then separated through fractional crystallization, exploiting differences in solubility and crystallization temperature.

- Dissolve 1,2-dichlorobenzene in sulfuric acid (1–3 parts by weight).

- Add stoichiometric or slight excess nitric acid at controlled low temperatures.

- Maintain sulfuric acid concentration within the critical range to favor para-nitro product formation.

- After nitration, dilute with water to adjust sulfuric acid concentration to 65–90%, inducing selective crystallization of 1,2-dichloro-4-nitrobenzene.

Fractional Crystallization for Purification

Technique Details:

Fractional crystallization is employed to separate the desired isomer from ortho-nitro isomers and unreacted starting materials. This technique relies on precise control of sulfuric acid concentration and temperature to precipitate the para-isomer selectively.

- The process involves adding water to the nitration mixture to reduce sulfuric acid concentration to about 65–85%, at which point 1,2-dichloro-4-nitrobenzene crystallizes out preferentially.

- The crystallized product is recovered by centrifuging or filtration, washed with cold water, and dried under vacuum.

- This method yields high-purity 1,2-dichloro-4-nitrobenzene with minimal ortho-isomer contamination.

| Parameter | Range | Effect |

|---|---|---|

| Sulfuric acid concentration | 65–85% | Promotes selective crystallization of para-isomer |

| Temperature | 15–25°C | Ensures controlled crystallization |

Alternative Synthesis Routes

Direct Chlorination and Nitration:

- Commercially, 1,2-dichlorobenzene is produced via chlorination of benzene, followed by separation of isomers through crystallization.

- Subsequent nitration in sulfuric acid, as described, converts the dichlorobenzene into the nitro derivative with regioselectivity achieved through concentration and temperature control.

- A patent describes the chlorination process and subsequent nitration with emphasis on the purification of the final product via sulfuric acid treatment and fractional crystallization (patent US2883435A).

Summary of Key Parameters and Data

Notes on Optimization and Purity

- Maintaining sulfuric acid concentration within the critical range is essential for selectivity.

- Temperature control during nitration and crystallization enhances yield and purity.

- The process minimizes by-products and ortho-isomers, reducing the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations.

- Development of New Reactions : Researchers utilize this compound to explore new chemical reactions, particularly those involving halogenated aromatic compounds, which can lead to the discovery of novel materials and chemicals.

Biological Research

- Mechanisms of Action : The interactions of 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene with biological targets are of significant interest. The nitro group can undergo reduction to form amines, which may exhibit different biological properties.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its potential therapeutic effects.

Medical Applications

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The structural characteristics of this compound may contribute to such effects through mechanisms involving membrane disruption or enzyme inhibition.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The potential modulation of inflammatory pathways by this compound could be explored further in preclinical models.

- Pharmaceutical Development : As a precursor for the synthesis of pharmaceutical compounds, this compound holds promise in developing new drugs targeting various diseases, including cancer and inflammatory conditions.

Environmental Impact

Research indicates that fluorinated compounds like this compound can persist in the environment and may exhibit bioaccumulation potential. Understanding the environmental fate of this compound is crucial for assessing its ecological impact and ensuring safe handling practices.

Anticancer Research

A study investigated the cytotoxic effects of various nitroaromatic compounds on cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting that this compound may also have similar properties worth investigating.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene with structurally related nitroaromatic compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Electronic Effects :

- The difluoromethyl group (-CF₂H) in the target compound provides stronger electron-withdrawing effects than the isopropyl group (-CH(CH₃)₂) in 13014-24-9, enhancing the nitro group's reactivity in reduction reactions (e.g., SnCl₂-mediated synthesis of diamines, as in ) .

- Compared to the trifluoromethyl analogs (e.g., oxyfluorfen in ), the -CF₂H group offers intermediate lipophilicity, balancing bioavailability and environmental persistence .

Steric Considerations :

- The methylsulfonyl group (-SO₂CH₃) in 849035-79-6 introduces greater steric hindrance and polarity than -CF₂H, limiting its utility in hydrophobic binding pockets but improving solubility .

Fluorine-Specific Advantages: Fluorination in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like 61437-39-6, aligning with trends in pharmaceutical design .

Reactivity in Synthesis :

- The nitro group in the target compound is more susceptible to reduction than in 345-17-5 due to the electron-withdrawing -CF₂H group, facilitating diamine synthesis (as described in ) .

Biological Activity

1,2-Dichloro-4-(difluoromethyl)-3-nitrobenzene is a compound of significant interest in the field of medicinal chemistry and toxicology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features two chlorine atoms, two fluorine atoms, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological interactions.

Toxicity Profile

Research indicates that this compound exhibits moderate acute toxicity. The oral lethal dose (LD50) in rats has been reported to range from 375 to 990 mg/kg body weight. Dermal exposure also poses risks, with an LD50 of approximately 921 mg/kg in rats .

Metabolism

Upon exposure, the compound undergoes metabolic conversion primarily into 2,4-dichloroaniline through reduction of the nitro group. This metabolite has been associated with methaemoglobin formation, which can lead to systemic toxicity .

This compound interacts with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It forms reversible covalent bonds with serine or threonine residues in active sites, leading to altered enzyme activity.

- Cell Signaling Modulation : By inhibiting kinases and other signaling proteins, the compound can influence cellular metabolism and gene expression.

- Receptor Interactions : The presence of fluorine enhances the compound's ability to bind to biological macromolecules, potentially affecting receptor-mediated signaling pathways.

Biological Activity Data Table

Anticancer Studies

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies demonstrated significant inhibition of murine leukemia cell growth.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective properties. It appears to mitigate oxidative stress-induced damage in neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Testing

In vitro assays have shown that the compound possesses antimicrobial properties, particularly effective against certain Gram-positive bacteria. This suggests potential applications in developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 1,2-dichloro-4-(difluoromethyl)-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sequential halogenation, fluorination, and nitration. A plausible route:

Chlorination : Start with toluene derivatives, introducing chlorine via electrophilic substitution using FeCl₃ or AlCl₃ as catalysts.

Fluorination : Replace a methyl group with difluoromethyl using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions (40–60°C, inert atmosphere).

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity, leveraging the meta-directing effect of chlorine and ortho/para-directing effects of difluoromethyl.

Key Considerations :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and difluoromethyl groups (δ -110 to -120 ppm, split due to coupling). Use deuterated chloroform (CDCl₃) as solvent.

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-F (1100–1000 cm⁻¹) bonds.

- Mass Spectrometry (EI-MS) : Identify molecular ion [M]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl).

- X-ray Crystallography : Resolve steric effects of substituents if single crystals are obtainable.

Cross-validate data with computational tools (DFT for NMR chemical shifts) .

Q. How does the compound’s reactivity differ under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Nitro groups stabilize the ring, resisting electrophilic attack. Chlorine may undergo hydrolysis if heated (e.g., HCl elimination).

- Basic Conditions : Difluoromethyl groups are susceptible to nucleophilic displacement (e.g., OH⁻ attack at the CF₂ center).

Experimental Design : - Conduct kinetic studies in buffered solutions (pH 1–14) at 25–80°C, monitoring degradation via HPLC.

- Compare with analogs (e.g., 1,2-dichloro-4-nitrobenzene) to isolate substituent effects .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed computationally?

Methodological Answer:

- Use DFT calculations (Gaussian, ORCA) to model transition states and predict favored nitration sites.

- Directing Effects : Nitro and chlorine are meta-directing, while difluoromethyl is weakly ortho/para-directing. Steric hindrance from Cl and CF₂H may favor nitration at position 3.

- Validate with isotopic labeling (¹⁵NO₂) and LC-MS/MS analysis .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine solid-state (X-ray) and solution-phase (NMR) data.

- Dynamic Effects : Consider conformational flexibility (e.g., rotation of CF₂H) causing NMR signal splitting.

- Theoretical Modeling : Simulate NMR spectra under varying torsional angles using software like ADF or NWChem .

Q. What is the electronic impact of the difluoromethyl group on aromatic electrophilic substitution?

Methodological Answer:

- Inductive Effects : CF₂H is electron-withdrawing (-I), deactivating the ring and directing electrophiles to meta/para positions.

- Comparative Studies : Synthesize analogs (e.g., CF₃, CH₂F) and measure reaction rates for bromination or sulfonation.

- Hammett Parameters : Calculate σ values via kinetic assays to quantify substituent effects .

Q. What potential applications exist in medicinal chemistry or agrochemical research?

Methodological Answer:

- Pharmacophore Design : The nitro group enables redox activation (e.g., prodrugs), while CF₂H enhances lipophilicity and metabolic stability.

- Biological Screening : Test against fungal pathogens (e.g., Botrytis cinerea) using agar diffusion assays, referencing structural analogs like boscalid (a succinate dehydrogenase inhibitor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.